
5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a propan-2-yl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-methoxy-4-propan-2-ylbenzoic acid, followed by reduction to form the corresponding amine. This amine is then converted to the cyano derivative through a Sandmeyer reaction, which involves the use of copper(I) cyanide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-cyano-2-hydroxy-4-propan-2-ylbenzoic acid.
Reduction: Formation of 5-amino-2-methoxy-4-propan-2-ylbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-propan-2-ylbenzoic acid: Lacks the cyano group, which may result in different chemical reactivity and biological activity.
5-Cyano-2-hydroxy-4-propan-2-ylbenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties.
5-Amino-2-methoxy-4-propan-2-ylbenzoic acid: Contains an amino group instead of a cyano group, which can significantly alter its reactivity and interactions with biological targets.
Uniqueness
5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid is unique due to the presence of both a cyano group and a methoxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-cyano-2-methoxy-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C12H13NO3/c1-7(2)9-5-11(16-3)10(12(14)15)4-8(9)6-13/h4-5,7H,1-3H3,(H,14,15) |
InChI Key |
HITUXDBRMKYMGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1C#N)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)

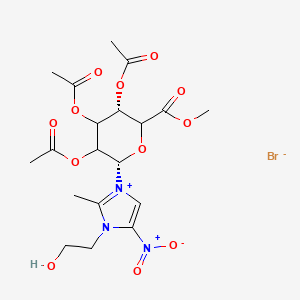
![3-Methyl-2-chloro-4-amino-3H-imidazo[4,5-f]quinoline, Hydrochloride Salt](/img/structure/B13859937.png)
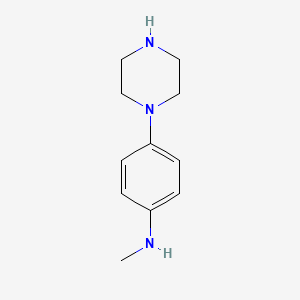
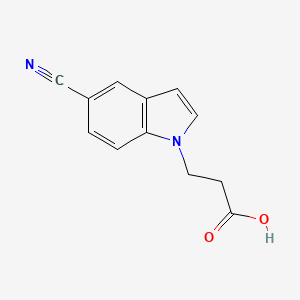
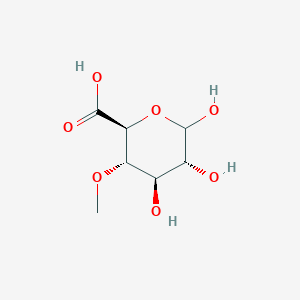
![5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13859967.png)
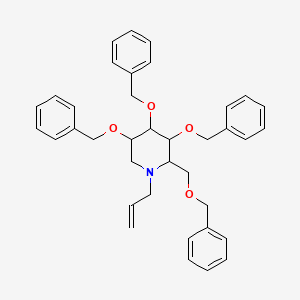
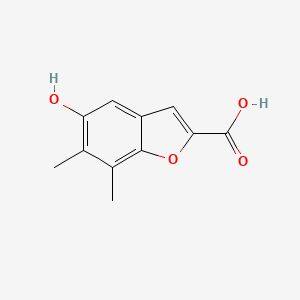
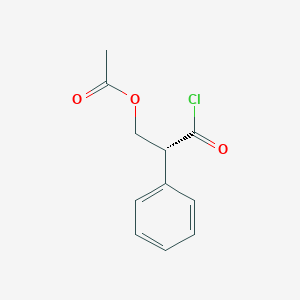
![{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13859981.png)
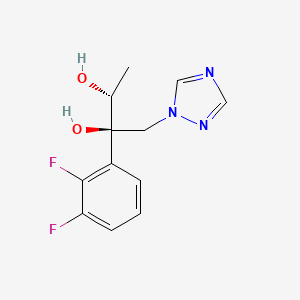
![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)
